molecular formula C16H24N2OS B4808852 1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea CAS No. 890324-05-7

1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B4808852
CAS No.: 890324-05-7
M. Wt: 292.4 g/mol
InChI Key: QFJMLBQYQVQMOD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea is an organic compound belonging to the thiourea class Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 1-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to inhibition or modulation of enzymatic activity, which is the basis for its potential therapeutic applications .

Comparison with Similar Compounds

1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea can be compared with other thiourea derivatives, such as:

Properties

IUPAC Name

1-cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-12(13-8-10-15(19-2)11-9-13)17-16(20)18-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJMLBQYQVQMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230181
Record name N-Cyclohexyl-N′-[1-(4-methoxyphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890324-05-7
Record name N-Cyclohexyl-N′-[1-(4-methoxyphenyl)ethyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890324-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-N′-[1-(4-methoxyphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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